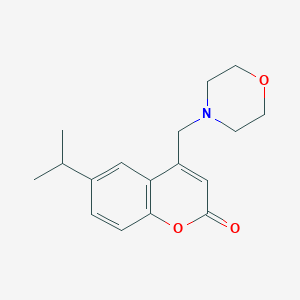
4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine is a chemical compound that features a pyrimidine ring substituted with hydrazino and methyl groups, as well as an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate to form 4-hydrazino-6-methylpyrimidine. This intermediate is then reacted with o-toluidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydrazino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its hydrazino group can form covalent bonds with enzyme active sites, making it a valuable tool for probing enzyme mechanisms.
Medicine
In medicinal chemistry, (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine is investigated for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Its pyrimidine ring structure provides stability and colorfastness, making it suitable for various applications.
Mechanism of Action
The mechanism of action of (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine involves its interaction with biological macromolecules such as DNA and proteins. The hydrazino group can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of enzyme activity or disruption of DNA replication. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazino-6-methylpyrimidin-2-amine
- 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
Uniqueness
(4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the o-tolyl group can influence the compound’s binding affinity and specificity for various biological targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H15N5/c1-8-5-3-4-6-10(8)15-12-14-9(2)7-11(16-12)17-13/h3-7H,13H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
COFZSZPFMBLPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=N2)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


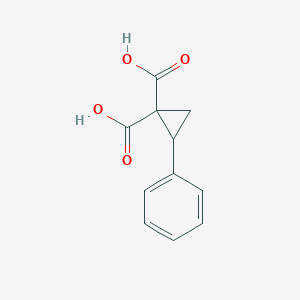
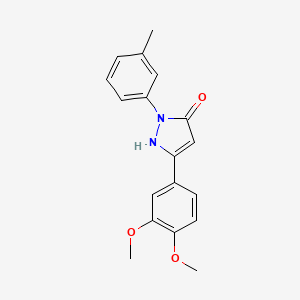
![7-(2-chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12216266.png)
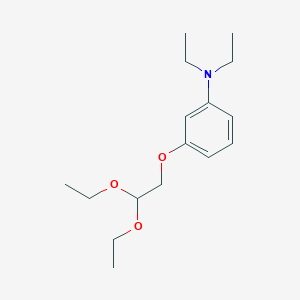
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216284.png)


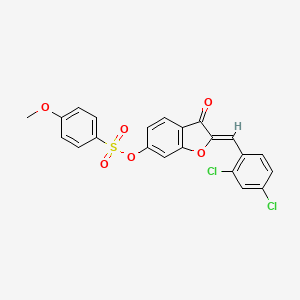

![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12216300.png)
![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B12216303.png)
![1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12216314.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12216321.png)
